

Sulopenem renal clearance elimination half-life

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Compound Focus: Sulopenem

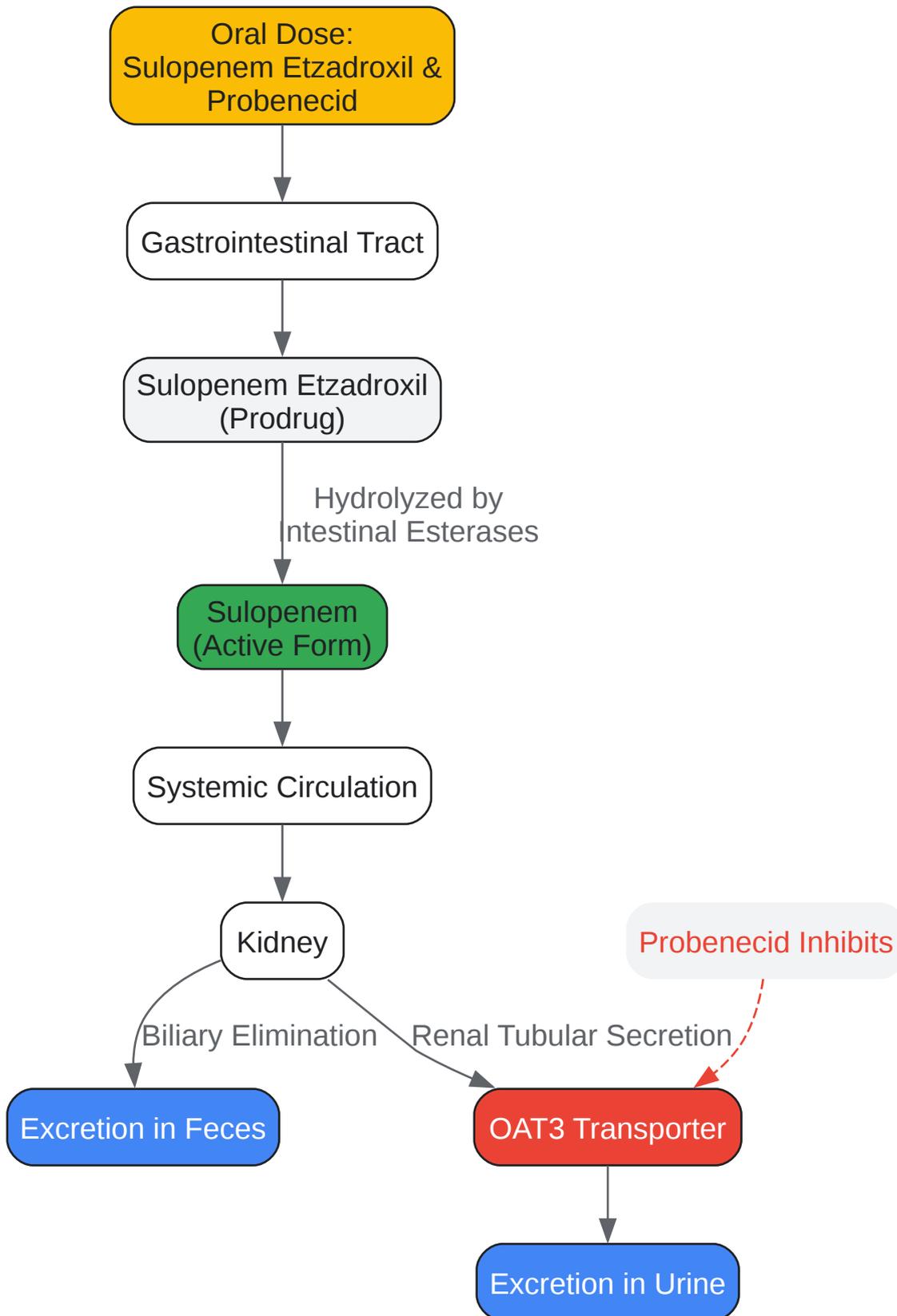
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Mechanism of Renal Clearance and Excretion

Probenecid critically alters **sulopenem**'s pharmacokinetics by inhibiting its renal secretion. The following diagram illustrates the journey of **sulopenem** in the body and the points where probenecid acts.



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Sulopenem pharmacokinetics and probenecid inhibition of renal secretion.

- **Excretion Pathways:** After a single radiolabeled dose of **sulopenem** etzadroxil, excretion of **sulopenem** was **44.3% in feces** (26.9% as unchanged drug) and **40.8% in urine** (only 3.1% as unchanged drug) [1]. The high fecal excretion and low percentage of unchanged drug in urine highlight the critical role of probenecid in blocking renal clearance.
- **Impact of Probenecid:** **Sulopenem** is a substrate of the **organic anion transporter 3 (OAT3)** [2]. Probenecid, an OAT3 inhibitor, co-formulated with **sulopenem** etzadroxil, reduces the renal tubular secretion of **sulopenem** [1] [2]. This inhibition increases the systemic availability (AUC) of **sulopenem**, making the oral therapy effective [2].

Impact of Renal Impairment

Renal function significantly affects **sulopenem** pharmacokinetics, though no dosage adjustment is recommended for $\text{CrCl} \geq 15 \text{ mL/min}$ [1] [2].

Renal Function (CrCl)	Impact on Sulopenem AUC (vs. Normal)
Mild Impairment (60-89 mL/min)	2-fold increase [1]
Moderate Impairment (30-59 mL/min)	3-fold increase [1]
Severe Impairment (15-29 mL/min)	7.4-fold increase [1]

Administration is not recommended in patients with a **CrCl <15 mL/min** or on hemodialysis due to a lack of pharmacokinetic data [1] [3].

Key Experimental Data and Protocols

The pharmacokinetic data is primarily derived from human clinical trials following standardized protocols.

- **Data Source:** Parameters like half-life and volume of distribution were determined in Phase 1 studies following single oral dose administration in both fasted and fed states [1]. Excretion data comes from

studies using a single radiolabeled dose to track the drug's fate [1].

- **Dosing Regimen Validation:** A hollow-fiber *in vitro* infection model simulated human drug concentration-time profiles in urine following a 500 mg twice-daily dose [4]. This study confirmed the regimen's efficacy in reducing bacterial burden and preventing resistance amplification over five days [4].

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